5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate 5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 65615-25-0
VCID: VC0024088
InChI: InChI=1S/C14H13ClO2.C7H8O3S/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,16H,9-10H2;2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)O
Molecular Formula: C21H19ClO4S
Molecular Weight: 402.889

5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate

CAS No.: 65615-25-0

Cat. No.: VC0024088

Molecular Formula: C21H19ClO4S

Molecular Weight: 402.889

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate - 65615-25-0

Specification

CAS No. 65615-25-0
Molecular Formula C21H19ClO4S
Molecular Weight 402.889
IUPAC Name 5-(chloromethyl)-2-phenylmethoxyphenol;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C14H13ClO2.C7H8O3S/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,16H,9-10H2;2-5H,1H3,(H,8,9,10)
Standard InChI Key ROSUCHAZXOEERD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)O

Introduction

Chemical Properties and Structure

Chemical Identity

5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate is registered with the Chemical Abstracts Service (CAS) under the number 65615-25-0. The compound has a molecular formula of C21H19ClO4S, corresponding to a molecular weight of 402.889 g/mol. The structural backbone consists of a phenolic framework with a chloromethyl substituent at the 5-position and a phenylmethoxy (benzyloxy) group at the 2-position, with the hydroxyl group being sulfonated with a 4-methylbenzenesulfonate (tosylate) group. This arrangement of functional groups contributes to the compound's unique chemical behavior and applications.

PropertyValue
CAS Number65615-25-0
Molecular FormulaC21H19ClO4S
Molecular Weight402.889 g/mol
Chemical ClassSulfonates, Phenol derivatives
Functional GroupsChloromethyl, Phenylmethoxy, Tosylate

Physical Properties

The physical characteristics of 5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate influence its handling and application in laboratory settings. The compound exists as a solid at room temperature, which facilitates its storage and manipulation during experimental procedures. While comprehensive solubility data is limited in the available literature, the presence of both polar functional groups (tosylate) and non-polar moieties (phenyl rings) suggests a moderate solubility in organic solvents of medium polarity. This balanced solubility profile makes it suitable for various reaction conditions in organic synthesis.

Synthesis Methods

Synthetic Pathways

The synthesis of 5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate typically involves multi-step organic reactions under carefully controlled conditions. The synthetic route generally begins with appropriate precursors containing the phenolic structure, which undergo sequential modifications to introduce the requisite functional groups. The chloromethyl group is commonly introduced through chloromethylation reactions, while the phenylmethoxy moiety is typically attached via Williamson ether synthesis or similar etherification procedures.

The tosylation of the phenolic hydroxyl group represents a critical step in the synthesis, typically achieved using tosyl chloride (4-methylbenzenesulfonyl chloride) in the presence of a suitable base to deprotonate the phenol and facilitate nucleophilic substitution. The reaction conditions, including temperature, solvent choice, and reaction time, must be optimized to ensure high yields and product purity.

Purification Techniques

Following synthesis, the compound requires purification to remove reaction by-products and unreacted starting materials. Common purification techniques employed include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel as the stationary phase

  • Preparative high-performance liquid chromatography (HPLC)

These purification methods are essential to obtain the high-purity compound necessary for research applications, particularly in medicinal chemistry where impurities could interfere with biological assays or lead to misinterpretation of results.

Applications in Research

Medicinal Chemistry Applications

5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate has demonstrated utility in medicinal chemistry research, particularly in studies focused on modulating enzymatic activities. One notable area of investigation involves its potential effects on stearoyl-CoA desaturase, an enzyme that plays a crucial role in fatty acid metabolism. This enzyme catalyzes the formation of monounsaturated fatty acids from saturated fatty acids, representing a potential therapeutic target for metabolic disorders and certain cancers.

Research indicates that compounds with structural similarities to 5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate can influence cellular processes related to enzyme regulation and metabolic pathways. The reactive chloromethyl group provides a site for covalent modification of target proteins, potentially enabling selective inhibition of enzymatic activities.

Research AreaPotential Applications
Enzyme ModulationInhibition of stearoyl-CoA desaturase activity
Metabolic PathwaysRegulation of fatty acid metabolism
Protein ModificationSelective labeling of target proteins for mechanistic studies

Biochemical Research

Beyond its applications in medicinal chemistry, 5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate serves as a valuable reagent in various biochemical research contexts. The compound's reactivity, particularly its ability to participate in nucleophilic substitution reactions, makes it useful for chemical modification of biomolecules containing nucleophilic functional groups (e.g., thiols, amines).

The presence of the chloromethyl group enables alkylation reactions that can be leveraged for the development of chemical probes to study protein function and interactions. Additionally, the compound may serve as an intermediate in the synthesis of more complex molecules with potential biological activities, contributing to the development of novel research tools and therapeutic candidates.

Analytical Methods and Characterization

Spectroscopic Analysis

The structural elucidation and purity assessment of 5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate rely heavily on advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, provides crucial information about the connectivity and environment of atoms within the molecule. Key NMR signals would be expected from:

  • Aromatic protons from the phenyl rings

  • Methylene protons of the chloromethyl and phenylmethoxy groups

  • Methyl protons of the tosylate group

Mass spectrometry (MS) complements NMR analysis by confirming the molecular weight and providing fragmentation patterns that further support the structural assignment. The expected molecular ion peak would correspond to the calculated molecular weight of 402.889 g/mol, with characteristic fragmentation patterns arising from the loss of the tosylate group, chlorine, or the phenylmethoxy moiety.

Chromatographic Techniques

Chromatographic methods play an essential role in both the purification and analytical characterization of 5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate. High-performance liquid chromatography (HPLC) with appropriate detection methods (typically UV absorption) enables assessment of compound purity and can be used to monitor reaction progress during synthesis.

Thin-layer chromatography (TLC) provides a rapid and accessible method for reaction monitoring and preliminary purity assessment. The choice of mobile phase for TLC analysis would typically involve mixtures of organic solvents such as hexane/ethyl acetate or dichloromethane/methanol in appropriate ratios to achieve optimal separation.

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